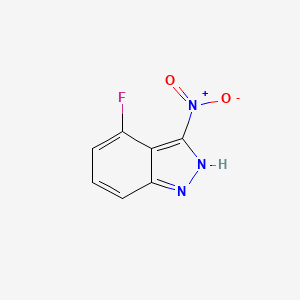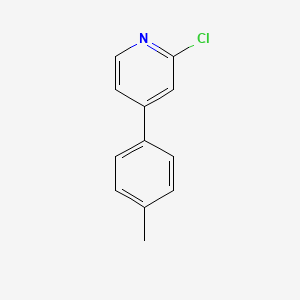
2-氯-4-(4-甲基苯基)吡啶
概述
描述
2-Chloro-4-(4-methylphenyl)pyridine is an organic compound with the molecular formula C12H10ClN and a molecular weight of 203.67 g/mol . It is a yellow crystalline solid with a strong aromatic odor. This compound is used in various fields, including organic synthesis, materials science, and as a reagent in chemical reactions .
科学研究应用
2-Chloro-4-(4-methylphenyl)pyridine has several applications in scientific research:
作用机制
Target of Action
It’s known that this compound is used in the synthesis of various heterocyclic compounds and pharmaceutical intermediates .
Mode of Action
It’s known that this compound can be used as a reagent in organic synthesis, such as catalysts and reducing agents .
Biochemical Pathways
It’s known that this compound is used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
It’s known that this compound is used in the preparation of heterocyclic compounds and pharmaceutical intermediates .
Action Environment
If necessary, it should be handled in a well-ventilated place with appropriate respiratory protective equipment and protective gloves .
生化分析
Biochemical Properties
2-Chloro-4-(4-methylphenyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a catalyst in organic synthesis reactions . The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways . Additionally, 2-Chloro-4-(4-methylphenyl)pyridine can bind to specific proteins, altering their conformation and activity .
Cellular Effects
The effects of 2-Chloro-4-(4-methylphenyl)pyridine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression . It also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 2-Chloro-4-(4-methylphenyl)pyridine exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity . The compound’s ability to form covalent bonds with specific amino acid residues in proteins can result in changes in protein structure and function . Additionally, 2-Chloro-4-(4-methylphenyl)pyridine can influence gene expression by interacting with DNA or transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-(4-methylphenyl)pyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Chloro-4-(4-methylphenyl)pyridine remains stable under specific storage conditions but can degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(4-methylphenyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, 2-Chloro-4-(4-methylphenyl)pyridine can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
2-Chloro-4-(4-methylphenyl)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its biotransformation into various metabolites . These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels . The compound’s interaction with cofactors and other biomolecules can also influence its metabolic fate .
Transport and Distribution
Within cells and tissues, 2-Chloro-4-(4-methylphenyl)pyridine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . For example, its interaction with membrane-bound proteins can affect its distribution within the cell .
Subcellular Localization
The subcellular localization of 2-Chloro-4-(4-methylphenyl)pyridine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with other biomolecules and its overall biochemical effects . For instance, localization within the nucleus can affect gene expression, while presence in the mitochondria can impact cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-4-(4-methylphenyl)pyridine can be synthesized through the reaction of pyridine with 1-chloro-4-(4-methylphenyl)butane under suitable reaction conditions . The reaction typically involves the use of a catalyst and may require specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods
Industrial production of 2-Chloro-4-(4-methylphenyl)pyridine involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
化学反应分析
Types of Reactions
2-Chloro-4-(4-methylphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 2-Chloro-4-(4-methylphenyl)pyridine with different functional groups .
相似化合物的比较
Similar Compounds
2-Chloro-4-methylpyridine: Similar in structure but lacks the 4-methylphenyl group.
2-Chloro-5-(chloromethyl)pyridine: Contains an additional chlorine atom on the methyl group.
Uniqueness
2-Chloro-4-(4-methylphenyl)pyridine is unique due to the presence of both the chloro and 4-methylphenyl groups, which confer specific chemical and physical properties. These structural features make it a versatile compound in various applications, distinguishing it from other similar compounds .
属性
IUPAC Name |
2-chloro-4-(4-methylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-2-4-10(5-3-9)11-6-7-14-12(13)8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYDEAHPYCNAGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1450907.png)
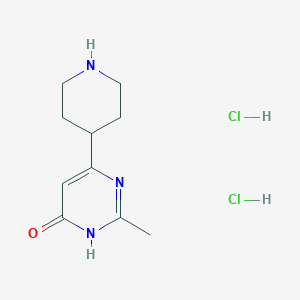
![2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1450912.png)
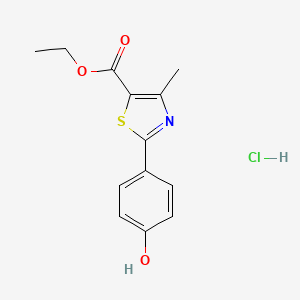
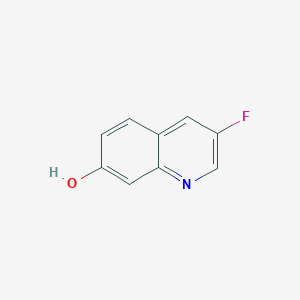
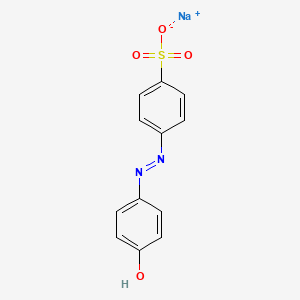
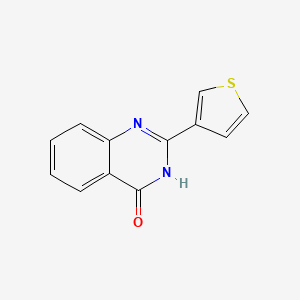
![6-amino-2-[(2-methoxyethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450921.png)

![3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1450923.png)
![3-(4-hydroxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1450924.png)
![6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1450925.png)
![7-Tert-butylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one](/img/structure/B1450926.png)
